molecular formula C8H12N2O B598944 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde CAS No. 1204355-58-7

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B598944
CAS No.: 1204355-58-7
M. Wt: 152.197
InChI Key: FNXSFOWYPJWBRA-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (CAS 1204355-58-7) is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The molecule is functionalized with a tert-butyl group on one nitrogen atom and an aldehyde group (-CHO) on the 5-position of the ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The primary research value of this compound lies in its two reactive sites. The aldehyde group is a key functional handle for further chemical transformations, most notably through condensation reactions to form Schiff bases, or as a substrate for nucleophilic addition reactions. These properties make it a crucial intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents where the pyrazole scaffold is a common pharmacophore . The tert-butyl group can impart favorable properties such as increased steric bulk and metabolic stability to the resulting compounds. For research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Chemical Identifiers • CAS Number : 1204355-58-7 • Molecular Formula : C8H12N2O • Molecular Weight : 152.19 g/mol • SMILES : O=CC1=CC=NN1C(C)(C)C Handling and Storage For prolonged storage, it is recommended to maintain the product in an inert atmosphere and at cold temperatures between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSFOWYPJWBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718983
Record name 1-tert-Butyl-1H-pyrazole-5-carbaldehyde
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204355-58-7
Record name 1-tert-Butyl-1H-pyrazole-5-carbaldehyde
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Record name 1-tert-butyl-1H-pyrazole-5-carbaldehyde
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Synthetic Methodologies for 1 Tert Butyl 1h Pyrazole 5 Carbaldehyde and Its Analogs

General Strategies for Pyrazole (B372694) Synthesis

The construction of the pyrazole ring is most commonly achieved through several robust and well-established reaction types. These methods offer access to a wide variety of substituted pyrazoles, which can then be further functionalized.

The most classical and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govnih.govyoutube.com This reaction is a straightforward and efficient approach to forming the pyrazole ring. nih.gov The reaction proceeds via a nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. youtube.com

A primary challenge in this synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers. nih.govnih.gov However, reaction conditions can be tuned to favor one isomer. For instance, using aryl hydrazine hydrochlorides in aprotic dipolar solvents has been shown to improve regioselectivity for 1,3-substituted-1-arylpyrazoles compared to reactions in polar protic solvents like ethanol (B145695). nih.gov The nature of the hydrazine itself also dictates the outcome; arylhydrazine hydrochlorides can lead to the 1,3-regioisomer, whereas the corresponding free hydrazine may exclusively yield the 1,5-regioisomer. acs.org

To broaden the scope and utility of this method, various 1,3-dicarbonyl equivalents can be employed. These include α,β-unsaturated ketones and enaminones, which can be generated in situ. beilstein-journals.orgnih.gov For example, enaminones, formed from the condensation of 1,3-dicarbonyl compounds with DMF-dimethylacetal (DMFDMA), react with hydrazines in a one-pot process to furnish 1,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov

Table 1: Overview of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Source1,3-Dielectrophile SourceKey Features
Hydrazine Derivatives1,3-Dicarbonyl CompoundsClassic Knorr synthesis; potential for regioisomers. nih.govnih.gov
Arylhydrazine Hydrochloride1,3-DiketonesEnhanced regioselectivity in aprotic dipolar solvents. nih.gov
Free ArylhydrazineTrichloromethyl EnonesSelectively yields 1,5-regioisomers. acs.org
HydrazinesIn situ generated 1,3-DiketonesMulticomponent approach, good to excellent yields. beilstein-journals.orgnih.gov
Hydrazinesα,β-Unsaturated KetonesOvercomes some regioselectivity limitations of 1,3-dicarbonyls. beilstein-journals.orgnih.gov
HydrazinesEnaminonesOne-pot process leading to 1,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov

Another powerful strategy for synthesizing the pyrazole core is through 1,3-dipolar cycloaddition reactions. beilstein-journals.org This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile oxide, with a dipolarophile, typically an alkene or alkyne. beilstein-journals.orgsctunisie.orgnih.gov This atom-economic approach is highly effective for constructing functionalized pyrazole rings. nih.gov

The cycloaddition of diazo compounds with olefinic substrates is a prominent example. nih.gov Similarly, nitrile oxides can react with the C=C double bond of various substrates to form the heterocyclic ring system. sctunisie.org Intramolecular versions of this reaction have been developed to create complex, pyrazole-fused polycyclic systems. fao.org This strategy often involves generating the necessary components in situ and can exhibit high diastereoselectivity. fao.org Embedding these cycloaddition reactions within a one-pot, multicomponent process has further enhanced their efficiency and utility for the concise synthesis of pyrazoles. beilstein-journals.org

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile tool in modern organic synthesis, including the construction of pyrazole derivatives. beilstein-journals.orgnih.gov MCRs involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates most of the atoms from the reactants. nih.gov This approach offers significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate molecular diversity. beilstein-journals.org

Many MCRs for pyrazole synthesis are based on the classical Knorr condensation, where the 1,3-dicarbonyl compound or the hydrazine is generated in situ. beilstein-journals.org For instance, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can be catalyzed to produce polysubstituted pyrazoles. beilstein-journals.org Another common MCR strategy involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst, to yield complex pyranopyrazole derivatives in a one-pot process. nih.govnih.gov These reactions can be performed under green conditions, for example, using water as a solvent and an organocatalyst, highlighting the sustainable nature of MCRs. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsProduct TypeKey Features
ThreeAldehydes, β-Ketoesters, HydrazinesPersubstituted PyrazolesCatalyzed by Yb(PFO)₃; high efficiency. beilstein-journals.org
FourAldehyde, Malononitrile, β-Ketoester, Hydrazine HydratePyranopyrazolesOne-pot synthesis, often catalyzed. nih.govnih.gov
ThreeEnaminones, Potassium Thiocyanate, AlcoholsDisubstituted ThiazolesElectro-organic synthesis method. acs.org
ThreeAryl Glyoxal, Aryl Thioamide, PyrazolonesPyrazole-linked ThiazolesGreen and efficient room-temperature reaction. acs.org

Direct Synthesis Routes to 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde

While general methods provide access to the pyrazole scaffold, specific routes have been developed for the direct synthesis of this compound. These methods typically involve either building the ring with the substituents already in place or functionalizing a pre-formed pyrazole ring.

Two primary strategies exist for the synthesis of the title compound. The first involves a cyclocondensation reaction using precursors that already contain the necessary carbon and nitrogen atoms for the final structure. The key starting materials for this approach are tert-butylhydrazine (B1221602) and a three-carbon aldehyde equivalent, such as 3-oxopropanal . The tert-butylhydrazine provides the N1-substituted tert-butyl group, while the 3-oxopropanal provides the C3, C4, and C5-aldehyde backbone.

The second major strategy involves the formylation of a pre-synthesized 1-(tert-butyl)-1H-pyrazole intermediate. This approach first requires the construction of the N-tert-butylated pyrazole ring, which can be achieved by reacting tert-butylhydrazine with acetylene (B1199291) derivatives or through other cycloaddition reactions. Once the 1-(tert-butyl)-1H-pyrazole is obtained, an aldehyde group is introduced at the C5 position.

The direct cyclocondensation route requires specific catalytic conditions to be effective. The reaction between tert-butylhydrazine and 3-oxopropanal is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) , in a solvent like ethanol or toluene. The reaction is heated, with optimal temperatures ranging from 60°C to reflux, for several hours to drive the cyclization and dehydration process to completion.

For the second strategy, the formylation of the 1-(tert-butyl)-1H-pyrazole ring is most commonly achieved using the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) . umich.edu The pyrazole intermediate is treated with the Vilsmeier reagent, typically at elevated temperatures (e.g., 70°C) for an extended period. The electron-rich nature of the pyrazole ring directs the electrophilic Vilsmeier reagent to selectively install the aldehyde group at the C5 position. The reaction is then quenched by pouring the mixture into ice-water and neutralized before extraction and purification of the final product.

Regioselectivity and Stereoselectivity Control in Synthesis

The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors like 1,3-dicarbonyls and hydrazines, often yields a mixture of regioisomers. The control of regioselectivity is therefore paramount for efficiently producing a desired isomer, such as this compound.

Regioselectivity:

The primary factor governing the regioselectivity in the synthesis of 1,5-disubstituted pyrazoles is the steric hindrance imposed by the substituents on both the hydrazine and the dicarbonyl compound. The bulky tert-butyl group on the hydrazine reactant plays a crucial role in directing the cyclization reaction. organic-chemistry.orgnih.gov

In the reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone, two isomeric pyrazoles can be formed. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The tert-butyl group's size generally directs the initial attack to the less sterically hindered carbonyl group of the diketone. mdpi.com Furthermore, theoretical studies have indicated that pyrazoles carrying bulkier groups at the C3 position may exhibit higher stability. mdpi.com However, the final product distribution is a delicate balance of steric effects, electronic effects, and reaction conditions. organic-chemistry.orgmdpi.com

For instance, the condensation of 1,3-diketones with arylhydrazines has been shown to be highly regioselective when conducted in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This approach can yield specific regioisomers in high yields (59-98%). organic-chemistry.org Similarly, the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride has been reported to produce 4-substituted 1H-pyrazole-5-carboxylates regiospecifically. organic-chemistry.org

ReactantsConditionsKey FindingReference
1,3-Diketones + ArylhydrazinesRoom temperature, DMAcHigh regioselectivity (59-98% yields) for 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
Unsymmetrical Enaminodiketones + tert-Butylhydrazine hydrochlorideNot specifiedRegiospecific formation of 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.org
N-Alkylated Tosylhydrazones + Terminal Alkynest-BuOK, pyridine, 18-crown-6Complete regioselectivity for 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Stereoselectivity:

Stereoselectivity is generally not a controlling factor in the synthesis of this compound itself, as the molecule is achiral. However, in the synthesis of pyrazole analogs with chiral centers, stereocontrol becomes critical. Such control is typically achieved using chiral auxiliaries or catalysts, but this falls outside the direct synthesis of the title compound.

Indirect and Derivatization Approaches to this compound

Beyond the direct construction of the formylated pyrazole ring, the target compound can be accessed through the modification of a pre-existing pyrazole scaffold.

Functional Group Interconversions on Pyrazole Scaffolds

Functional group interconversion is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.meimperial.ac.ukslideshare.net For the synthesis of pyrazole-5-carbaldehydes, this can involve the oxidation of a primary alcohol or the reduction of a carboxylic acid or its derivative at the C5 position.

A documented method for this transformation is the oxidation of a 5-hydroxymethyl-pyrazole derivative. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-3-carbaldehydes have been successfully synthesized by the oxidation of the corresponding 3-hydroxymethyl pyrazole using manganese dioxide (MnO₂). umich.edu A similar strategy could be applied to a 1-(tert-butyl)-1H-pyrazole-5-methanol precursor. Another approach involves the reduction of a nitrile. The reduction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbonitrile to the corresponding aldehyde has been achieved using diisobutylaluminium hydride ((iso-Bu)₂AlH). umich.edu

Precursor Functional GroupReagentResulting Functional GroupReference
5-HydroxymethylMnO₂5-Carbaldehyde umich.edu
3-Carbonitrile(iso-Bu)₂AlH3-Carbaldehyde umich.edu
3-Carboxylic Acid EsterDIBAL-H, then PCC3-Carbaldehyde umich.edu

Formylation Strategies for Pyrazole Rings

Directly introducing a formyl group onto the pyrazole ring is a common and efficient method for synthesizing pyrazole carbaldehydes.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. igmpublication.orgthieme-connect.comnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net

The reaction proceeds via an electrophilic substitution where the Vilsmeier reagent attacks the electron-rich pyrazole ring. For 1-substituted pyrazoles, formylation generally occurs at the C4 or C5 position. In the case of 1-(tert-butyl)-1H-pyrazole, the bulky tert-butyl group at the N1 position sterically hinders the C5 position to some extent, but electronically, the N1-substituent directs electrophilic attack to the C5 position. The reaction of various hydrazones with the Vilsmeier-Haack reagent can lead to simultaneous cyclization and formylation, yielding 4-formylpyrazoles. igmpublication.orgnih.govnih.gov The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired formylated product. nih.gov

While the Vilsmeier-Haack reaction is prevalent, other methods can also be employed for the formylation of pyrazoles.

The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often trifluoroacetic acid. wikipedia.orgsynarchive.com It is typically used for the ortho-formylation of phenols but has been successfully applied to other electron-rich aromatic systems, including 1-phenyl-1H-pyrazoles. tandfonline.comresearchgate.netecu.edu The reaction is chemoselective and regiospecific, furnishing formylated derivatives in good yields under milder and safer conditions than the Vilsmeier-Haack reaction. tandfonline.comresearchgate.net

The Reimer-Tiemann Reaction: This method involves the reaction of a phenol (B47542) or an electron-rich heterocycle with chloroform (B151607) in a basic solution. wikipedia.orgnrochemistry.combyjus.comambeed.com The reactive species is dichlorocarbene. While highly effective for phenols and pyrroles, its application to pyrazoles is less common and may lead to ring expansion products under certain conditions. nrochemistry.com

Introduction of the tert-Butyl Group

The introduction of the tert-butyl group at the N1 position is a key step in the synthesis of the title compound. This is most commonly achieved by using tert-butylhydrazine or its hydrochloride salt as a reactant in the pyrazole ring-forming cyclization. orgsyn.orgnih.gov

The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a primary route. nih.gov For example, reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile (B73559) is a documented method for preparing a 1-tert-butyl-pyrazol-5-amine derivative. orgsyn.org The choice of the 1,3-dicarbonyl equivalent and the reaction conditions are critical for achieving good yields and controlling regioselectivity, as discussed previously. The use of tert-butylhydrazine in reactions with α,β-ethylenic ketones can also lead to the formation of 1-(tert-butyl)-substituted pyrazoles after an in-situ oxidation step. nih.gov

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical practices has spurred significant research into the eco-friendly synthesis of pyrazole derivatives, including aldehydes like this compound and its analogs. nih.gov These green methodologies focus on minimizing environmental impact by employing safer solvents, reducing energy consumption, utilizing renewable resources, and designing processes that are atom-economical and generate less waste. nih.govresearchgate.net Key strategies include the use of alternative energy sources like microwave and ultrasound, solvent-free reaction conditions, development of recyclable catalysts, and the application of one-pot multicomponent reactions. researchgate.netnih.gov

Modern approaches to synthesizing pyrazole scaffolds often prioritize environmentally benign and cost-effective techniques over traditional methods, which can involve harsh conditions, toxic solvents, and high energy consumption. researchgate.net Green alternatives such as reactions in aqueous media, microwave irradiation, and ultrasonication are increasingly favored. researchgate.netsciensage.info

Solvent-Free and Alternative Solvent Systems

A significant advancement in the green synthesis of pyrazoles is the move away from volatile organic solvents. Researchers have successfully employed solvent-free conditions, often facilitated by grinding or microwave irradiation, to produce pyrazole derivatives. researchgate.netrsc.orgnih.gov For instance, a green, inexpensive method for synthesizing a series of pyrazole derivatives involves a reaction at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a commercially available organic ionic salt, with reported yields between 75-86%. tandfonline.comresearchgate.net Another approach describes the synthesis of pyrazoles from the 1,3-dipolar cycloaddition of diazo compounds to alkynes by simple heating under solvent-free conditions, affording the products in high yields without the need for work-up or purification. rsc.org

Water, being a universal and non-toxic solvent, is a cornerstone of green chemistry. researchgate.net Its use has been explored in various pyrazole syntheses. thieme-connect.com For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a catalyst-free multicomponent reaction in water, facilitated by ultrasonic irradiation. nih.gov Similarly, aqueous ethanol mixtures have been used as an eco-friendly solvent system, often in combination with microwave irradiation, for the four-component condensation synthesis of pyrano[2,3-c]pyrazoles. nih.gov In one study, dimethyl sulfoxide (B87167) (DMSO) was used as a solvent in the catalyst-free synthesis of thioamides from pyrazole aldehydes, highlighting a method with high yields and a relatively rapid reaction time. researchgate.net

The following table summarizes a comparison of different eco-friendly methods for the synthesis of N-acyl pyrazole derivatives, demonstrating the versatility of green techniques.

Table 1: Comparison of Eco-Friendly Synthetic Methods for N-acyl Pyrazoles nih.gov

Method Conditions Duration Solvent Catalyst
Ultrasonic Bath - 75 minutes Ethanol Acetic Acid (catalytic amount)
Ball Mill Grinding 22 Hz frequency 60 minutes None Sulfuric Acid (catalytic amount)
Microwave Reactor 120 °C 20 minutes None None
Lemon Juice Room Temperature 24 hours Lemon Juice None (acidic medium)

This table is based on findings from a study comparing various green synthesis methods for N-acyl pyrazoles. nih.gov

Energy-Efficient and Catalyst-Driven Methodologies

Alternative energy sources are pivotal in reducing the carbon footprint of chemical syntheses. Microwave-assisted synthesis, for example, offers rapid, efficient, and simple procedures. researchgate.net It has been used for the solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles and in the ligand-free palladium-catalyzed synthesis of pyrazole-substituted amides. mdpi.com Similarly, ultrasound irradiation provides an energy-efficient pathway, enabling reactions like the synthesis of pyrano[2,3-c]pyrazoles in water without a catalyst or the use of nano-catalysts under mild conditions. nih.gov

The development of novel catalysts is central to green synthesis. These include heterogeneous catalysts, which can be easily recovered and reused, and non-toxic, readily available catalysts. nih.govresearchgate.net

Heterogeneous Catalysts: Nano-catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) and silver/titanium dioxide (Ag/TiO₂), have been used for the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives in green solvents like ethanol or aqueous ethanol. encyclopedia.pub Another example is the use of a novel nano copper catalyst immobilized on a layered double hydroxide (B78521) for the three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol mixture, offering high yields and short reaction times. nih.gov

Ionic Liquids: These compounds are considered green alternatives to volatile organic solvents due to their low vapor pressure and thermal stability. mdpi.com The ionic liquid [Bmim]FeCl₄ has been used as both a catalyst and a solvent for the four-component synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines involving formyl-1H-pyrazoles. mdpi.com

Simple Catalysts: Even simple, inexpensive, and non-toxic catalysts like ammonium (B1175870) chloride have been employed in the Knorr pyrazole synthesis, using renewable solvents like ethanol to minimize environmental impact. jetir.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product containing substantial portions of all reactants, are inherently green. nih.gov They reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov The synthesis of pyrazole derivatives frequently employs MCRs. For instance, a one-pot, three-component, solvent-free reaction of 1H-pyrazole-4-carbaldehyde, various active methylenes, and malononitrile under microwave irradiation has been developed to produce fused pyran-pyrazole derivatives. mdpi.com This protocol features solvent-free conditions, short reaction times, and a straightforward workup procedure. mdpi.com

The table below details the conditions for such a multicomponent reaction.

Table 2: Three-Component Synthesis of Fused Pyran-Pyrazoles via Microwave Irradiation mdpi.com

Reactant 1 Reactant 2 Reactant 3 Catalyst Conditions
1H-Pyrazole-4-carbaldehyde Active Methylenes Malononitrile Pyrrolidine-acetic acid (10 mol%) Solvent-free, Microwave Irradiation

This table is based on a reported efficient method for the synthesis of fused pyran-pyrazole derivatives. mdpi.com

These green chemistry approaches highlight a paradigm shift in the synthesis of pyrazole-containing compounds, moving towards more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Derivatization of 1 Tert Butyl 1h Pyrazole 5 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is the most reactive site for many transformations, participating in a variety of addition and condensation reactions.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. youtube.com This fundamental reaction involves the nucleophile adding to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. youtube.comyoutube.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon directly. youtube.comyoutube.com For example, the reaction with a Grignard reagent like methyl magnesium bromide would result in the formation of a secondary alcohol. Weak nucleophiles typically require acid catalysis to enhance the electrophilicity of the carbonyl carbon before the addition can occur. youtube.com

Hydride reagents are common nucleophiles for the reduction of aldehydes. youtube.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, which, after an aqueous workup, yields the corresponding primary alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

Reaction TypeNucleophile/ReagentProduct Class
Grignard ReactionR-MgX (e.g., CH₃MgBr)Secondary Alcohol
Hydride ReductionNaBH₄ or LiAlH₄Primary Alcohol

Condensation reactions are a key feature of aldehyde chemistry, most notably in the formation of imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.netresearchgate.net

The reaction is typically catalyzed by a small amount of acid. The formation of Schiff bases from pyrazole-4-carbaldehydes and various amines, such as aniline (B41778) or benzothiazole (B30560) derivatives, has been documented. researchgate.net Similarly, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been condensed with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in an acidic medium to produce the corresponding Schiff base. rasayanjournal.co.in These reactions underscore the general applicability of this transformation to pyrazole-carbaldehyde systems.

A study demonstrated the synthesis of an N-pyrazolyl imine through the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions, highlighting the formation of the imine as a key intermediate. mdpi.com

Table 2: Schiff Base Formation from Pyrazole (B372694) Aldehydes

Pyrazole Aldehyde ReactantAmine ReactantReaction ConditionProduct TypeReference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeAniline or Benzothiazole derivativesNot specifiedSchiff Base (Imine) researchgate.net
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolMethanol (B129727), Acetic AcidSchiff Base (Imine) rasayanjournal.co.in

Reductive amination is a powerful method for forming C-N bonds, converting an aldehyde into an amine. This process combines the principles of condensation and reduction. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

A one-pot, two-step synthesis illustrates this process effectively, starting with the solvent-free condensation of an aminopyrazole with an aldehyde to form the N-(5-pyrazolyl)imine intermediate. mdpi.com This intermediate is subsequently reduced using a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield the final amine product. mdpi.com This methodology is noted for its operational simplicity as it does not require the isolation of the imine intermediate. mdpi.com The application of this sequence to this compound with various amines would provide a direct route to a diverse range of N-substituted pyrazole-methanamines.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation results in the formation of 1-(tert-butyl)-1H-pyrazole-5-carboxylic acid. uni.lu Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This reaction is a standard conversion for aldehydes and provides a key route to pyrazole carboxylic acid derivatives, which are also important synthetic building blocks.

The aldehyde functionality can be reduced to a primary alcohol. Specifically, this compound is reduced to form 1-(tert-butyl)-1H-pyrazole-5-methanol. This transformation is typically achieved using common hydride-based reducing agents. youtube.com Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reagents for this purpose, with NaBH₄ being a milder and more selective choice, often used in alcoholic solvents. youtube.com LiAlH₄ is a more powerful reducing agent and requires anhydrous conditions. youtube.com This reduction provides access to pyrazole-methanols, which can serve as precursors for further functionalization.

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can undergo substitution reactions, although the reactivity is influenced by the existing substituents. The synthesis of this compound often involves the Vilsmeier-Haack reaction, where a pre-formed 1-(tert-butyl)-1H-pyrazole is treated with a Vilsmeier reagent (generated from DMF and POCl₃). This reaction introduces the aldehyde group regioselectively at the C5 position, demonstrating the electron-rich nature and reactivity of this site towards electrophiles.

While the pyrazole ring can undergo electrophilic substitution, the presence of the electron-withdrawing aldehyde group at the C5 position would deactivate the ring towards further electrophilic attack. Conversely, the nitrogen atoms of the pyrazole ring possess lone pairs of electrons and can act as nucleophiles or bases, participating in reactions such as N-alkylation or coordination with metal ions. However, the bulky tert-butyl group at the N1 position sterically hinders reactions at this nitrogen. The N2 atom remains a potential site for reactions like protonation or coordination.

Electrophilic Aromatic Substitution

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. In the case of this compound, the regiochemical outcome of such reactions is controlled by both electronic and steric factors. The pyrazole ring possesses high electron density, particularly at the C4 position. mdpi.com The N1-tert-butyl group is electron-donating, further activating the ring. Conversely, the C5-carbaldehyde group is strongly electron-withdrawing, which deactivates the ring, especially the adjacent C4 position, towards electrophilic attack.

The bulky tert-butyl group at the N1 position also provides significant steric hindrance, primarily directing incoming electrophiles to the less hindered C4 position. Despite the deactivating effect of the aldehyde, the inherent reactivity of the C4 position often allows for functionalization. For instance, direct lithiation, a related process for functionalization, has been shown to be directed by N-substituents in pyrazole systems, enabling subsequent reactions with electrophiles. umich.edu Functionalization of pyrazoles at the 4-position through borylation, silylation, or stannylation provides versatile intermediates for further synthesis. znaturforsch.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize heterocyclic compounds like pyrazoles. wiley.com For a cross-coupling reaction to occur on the pyrazole ring of this compound, it must first be converted into a suitable derivative, typically a halide (e.g., bromo- or iodo-pyrazole) or a triflate. Palladium catalysts are commonly employed to facilitate these transformations, enabling the coupling of these pyrazole derivatives with a variety of partners. nih.gov

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and a boronic acid or ester, is a highly effective method for arylating and alkylating pyrazole rings. nih.govrsc.orgresearchgate.net Halogenated derivatives of this compound, for example at the C4 position, can serve as substrates in this reaction. The literature provides numerous examples of Suzuki-Miyaura couplings on various pyrazole halides under mild conditions, demonstrating the versatility of this method. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or more advanced precatalysts like XPhos Pd G2, in the presence of a base. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyrazole Systems

Pyrazole Substrate Coupling Partner Catalyst/Base/Solvent Product Yield Reference
4-Bromo-3,5-dinitro-1H-pyrazole Aryl/heteroaryl/styryl boronic acids XPhos Pd G2 / K₃PO₄ / Dioxane Good to excellent rsc.org
Fused Pyrazole Halide Aryl boronic acids Pd(PPh₃)₄ / Na₂CO₃ / 1,4-Dioxane:H₂O Not specified researchgate.net
Unprotected Indazole/Pyrazole Halides Aryl boronic acids Pd Precatalyst P1 / K₃PO₄ / Dioxane/H₂O Good to excellent nih.gov

This table presents generalized findings from the literature on substrates similar to derivatives of this compound.

The Sonogashira cross-coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing alkynyl-substituted aromatic and heterocyclic systems. libretexts.org To apply this methodology to this compound, a halogenated intermediate is required. For instance, an iodo-substituted pyrazole derivative can be effectively coupled with various terminal alkynes. umich.edu The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. youtube.com

Table 2: Examples of Sonogashira Coupling on Halogenated Pyrazole Systems

Pyrazole Substrate Coupling Partner Catalyst/Base/Solvent Key Features Reference
3-Iodo-1H-pyrazole derivatives Terminal alkynes Pd(PPh₃)₂Cl₂ / CuI / Et₃N / THF Synthesis of 3-alkynyl-pyrazoles umich.edu
Aryl/Vinyl Halides (General) Terminal alkynes Pd catalyst / Cu(I) cocatalyst / Amine base Mild, room temperature conditions possible wikipedia.orgorganic-chemistry.org

This table presents generalized findings from the literature on substrates similar to derivatives of this compound.

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be applied to pyrazole derivatives. The Heck coupling, for example, allows for the reaction of an aryl halide with an alkene. researchgate.net Additionally, methods have been developed for C-N bond formation, further expanding the synthetic utility of pyrazole intermediates. nih.gov These reactions underscore the versatility of halogenated pyrazoles as building blocks for creating more complex molecular architectures.

Functionalization at Different Positions of the Pyrazole Ring (C3, C4, N1, N2)

The ability to selectively introduce functional groups at specific positions on the pyrazole ring is crucial for targeted synthesis.

C3-Position: Functionalization at the C3 position can be achieved through methods such as halogen-metal exchange on a C3-halopyrazole followed by reaction with an electrophile. umich.edu Regioselective synthesis of C3-arylated pyrazoles has also been reported through reactions of pyrazole N-oxides. researchgate.net

C4-Position: The C4 position is often the most accessible for electrophilic substitution due to electronic and steric factors. mdpi.com Direct functionalization through halogenation, nitration, or Friedel-Crafts type reactions can be achieved, although the deactivating aldehyde group in the target molecule presents a challenge. A common strategy involves the synthesis of 4-halopyrazoles, which then serve as versatile handles for various cross-coupling reactions. znaturforsch.comrsc.org

N1-Position: In the title compound, the N1 position is already substituted with a tert-butyl group. The primary transformation at this site involves the removal of this group, which acts as a protecting group. orgsyn.org For pyrazoles that are unsubstituted at N1, alkylation reactions can occur, often yielding a mixture of N1 and N2 isomers, with the outcome depending on the substrate and reaction conditions. nih.gov

N2-Position: With the N1 position blocked by the bulky tert-butyl group, direct functionalization at the N2 nitrogen is sterically hindered and electronically disfavored. In unsubstituted pyrazoles, the tautomeric nature allows for reactivity at both nitrogens. nih.gov

Transformations Involving the tert-Butyl Group

The N-tert-butyl group in this compound serves primarily as a protecting group. Its steric bulk influences the regioselectivity of reactions on the pyrazole ring. A key transformation involving this group is its removal (deprotection) to yield the N-unsubstituted pyrazole.

The lability of the N-tert-butyl group can be unusual and substrate-dependent. In certain 5-aminopyrazole systems, the tert-butyl group exhibits a notable ease of deprotection. orgsyn.org This cleavage is typically accomplished under acidic conditions. Various aqueous acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), are effective for removing the group. orgsyn.org The use of TFA is convenient as its volatility can aid the reaction process. orgsyn.org The deprotection reaction proceeds via protonation of a ring nitrogen, followed by elimination of isobutylene, which is an atom-economic byproduct. orgsyn.org

Multi-component Reactions Utilizing this compound

Information regarding the application of this compound in multi-component reactions is not available in the reviewed scientific literature. While the aldehyde functional group and the pyrazole core are common motifs in molecules synthesized via multi-component approaches, the specific use of this compound has not been described.

Table of Compounds Mentioned

Since no reactions were detailed, a table of compounds is not applicable.

Spectroscopic and Computational Characterization of 1 Tert Butyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Analysis Methodologiesnih.govnih.gov

The unambiguous structural elucidation of substituted pyrazoles such as 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde is achieved through the synergistic application of various spectroscopic techniques. While methods like mass spectrometry are critical for verifying molecular weight, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework, functional groups, and the specific arrangement of atoms. The combination of these methods allows for a complete and confident characterization of the target molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of this compound in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is necessary to assign all proton and carbon signals unequivocally and to confirm the substitution pattern on the pyrazole (B372694) ring. nih.govnih.gov

The ¹H NMR spectrum provides information on the number and type of proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde, the pyrazole ring, and the tert-butyl group protons.

Aldehyde Proton (-CHO): A characteristic singlet is anticipated in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group.

Pyrazole Ring Protons (H-3 and H-4): The protons at positions 3 and 4 of the pyrazole ring are expected to appear as two distinct doublets, a result of their mutual spin-spin coupling (³JHH). The H-3 proton is generally found further downfield than the H-4 proton. mdpi.com

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to nine protons, is expected in the upfield region (typically δ 1.2–1.7 ppm). mdpi.comresearchgate.net In a structurally related compound, N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, this signal appears at δ 1.24 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
CHO9.0 – 10.0Singlet (s)
H-37.5 – 8.0Doublet (d)
H-46.5 – 7.0Doublet (d)
-C(CH₃)₃1.2 – 1.7Singlet (s)
¹³C NMR Spectroscopy for Carbon Framework Analysisnih.govmdpi.comnanobioletters.com

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, signals for the aldehyde carbonyl, the pyrazole ring carbons, and the tert-butyl carbons are expected.

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 180–195 ppm range.

Pyrazole Ring Carbons (C-3, C-4, C-5): Three distinct signals are expected. C-5, being attached to the electron-withdrawing aldehyde group, and C-3 will be the most downfield of the ring carbons. mdpi.com C-4 is expected to be the most upfield of the three, consistent with the high electron density at this position in π-excessive pyrazole systems. semanticscholar.org

tert-Butyl Carbons (-C(CH₃)₃): Two signals are anticipated: one for the quaternary carbon and another for the three equivalent methyl carbons. In related pyrazole derivatives, the quaternary carbon signal appears around δ 32.4 ppm, while the methyl carbon signal is found near δ 30.4 ppm. mdpi.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O180 – 195
C-3140 – 150
C-5130 – 140
C-4105 – 115
C (CH₃)₃ (quaternary)60 – 65
-C(C H₃)₃ (methyl)28 – 32
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)nih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, the key correlation (cross-peak) would be between the H-3 and H-4 protons of the pyrazole ring, confirming their connectivity. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the signals for C-3/H-3, C-4/H-4, the aldehyde C/H, and the tert-butyl methyl C/H pairs. nih.govsemanticscholar.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique is fundamental for establishing the connectivity across multiple bonds (typically 2 or 3 bonds) and is essential for confirming the position of substituents. rsc.org Key expected correlations include:

The aldehyde proton (CHO) showing a correlation to the C-5 and C-4 carbons.

The H-3 proton correlating to C-5, C-4, and the quaternary carbon of the tert-butyl group.

The tert-butyl protons showing correlations to the N-1 attached quaternary carbon and, crucially, to the C-5 carbon, confirming the 1,5-substitution pattern. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A key NOE correlation would be expected between the tert-butyl protons and the H-3 proton, confirming their spatial proximity on the same side of the pyrazole ring. nih.govrsc.org

Table 3: Key Expected 2D NMR Correlations

TechniqueCorrelating NucleiInformation Gained
COSY H-3 ↔ H-4Confirms H-3/H-4 coupling within the pyrazole ring.
HSQC H-3 ↔ C-3; H-4 ↔ C-4Assigns directly bonded C-H pairs.
HMBC Aldehyde H ↔ C-5Confirms aldehyde position at C-5.
HMBC tert-Butyl H ↔ C-5Confirms N-1 substitution relative to C-5 aldehyde.
NOESY tert-Butyl H ↔ H-3Confirms spatial proximity of substituents.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterizationmdpi.comnanobioletters.com

While less common, ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. nih.gov The pyrazole ring contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N-1, bonded to the tert-butyl group) and a "pyridine-like" nitrogen (N-2). These two nitrogens resonate at different chemical shifts. In pyrazole derivatives, "pyrrole-like" nitrogen signals have been observed around δ -167 ppm, while "pyridine-like" nitrogens appear near δ -117 ppm. nih.gov The assignment can be confirmed using a ¹H-¹⁵N HMBC experiment, which would show a correlation between the tert-butyl protons and N-1. nih.govrsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopynih.govnih.gov

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key diagnostic bands are associated with the aldehyde and the pyrazole ring.

C=O Stretch: A very strong and sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680–1700 cm⁻¹. The exact position is influenced by conjugation with the pyrazole ring.

C=C and C=N Stretches: Vibrations from the double bonds within the pyrazole ring typically appear in the 1500–1600 cm⁻¹ region. mdpi.com

C-H Stretches: Aromatic C-H stretches (from the pyrazole ring) usually appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl group) give strong bands just below 3000 cm⁻¹. mdpi.com

Table 4: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Aldehyde (R-CHO)C=O stretch1680 – 1700Strong, Sharp
Pyrazole RingC=N, C=C stretch1500 – 1600Medium to Strong
Pyrazole RingC-H stretch> 3000Weak to Medium
tert-ButylC-H stretch< 3000Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of synthetic compounds. For this compound, with a molecular formula of C₈H₁₂N₂O, the average molecular weight is 152.197 g/mol . epa.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguously confirming the elemental formula. The monoisotopic mass of the compound is calculated as 152.094963 g/mol . epa.gov In practice, HRMS analysis is often performed using soft ionization techniques like electrospray ionization (ESI), where the compound is typically observed as a protonated molecule [M+H]⁺. The high precision of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions, providing definitive structural confirmation. mdpi.com For instance, the exact mass of the [M+H]⁺ ion for C₈H₁₂N₂O would be experimentally determined and compared against the calculated value to within a few parts per million (ppm), validating its identity. mdpi.com

Table 1: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₈H₁₂N₂O
Average Molecular Weight 152.197 g/mol
Monoisotopic Mass 152.094963 g/mol epa.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The pyrazole ring, conjugated with a carbaldehyde group, constitutes the principal chromophore in this compound. This conjugation is expected to give rise to characteristic absorption bands in the UV region. While specific experimental UV-Visible spectral data for this compound is not detailed in the available literature, the electronic properties of similar pyrazole derivatives have been investigated. nih.gov Generally, pyrazole-based chromophores exhibit π → π* and n → π* transitions. The high-energy π → π* transitions are typically found in the shorter wavelength UV region, while the lower-energy, and often less intense, n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms appear at longer wavelengths. nist.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict the electronic absorption spectra of such molecules, providing theoretical support for experimental findings. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of closely related structures provides valuable insight into its likely molecular conformation. For example, the crystal structure of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate has been elucidated. nih.gov This analysis reveals that the pyrazole ring is essentially planar. nih.gov The bond lengths and angles are within expected ranges for such heterocyclic systems. nih.gov From these findings, it can be inferred that this compound would also feature a planar pyrazole core, with the tert-butyl and aldehyde substituents adopting sterically favorable orientations.

Table 2: Representative Crystal Data for a Related Derivative (Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate)

Parameter Value Reference
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 9.0665 (2) nih.gov
b (Å) 9.3351 (2) nih.gov
c (Å) 10.5408 (3) nih.gov
α (°) 110.450 (1) nih.gov
β (°) 113.987 (1) nih.gov
γ (°) 97.645 (2) nih.gov
Volume (ų) 723.22 (3) nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and spectroscopic properties of molecules, offering deep insights that complement experimental data. nih.govdntb.gov.ua

Geometry Optimization and Molecular Architecture

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. cnr.it For pyrazole derivatives, calculations are commonly performed using hybrid functionals like B3LYP with a basis set such as 6-31G(d). nih.gov Such calculations for this compound would predict key structural parameters including bond lengths, bond angles, and dihedral angles. The results are expected to show a planar pyrazole ring. The optimization would also define the rotational conformation of the tert-butyl group relative to the ring and the orientation of the aldehyde group, which can influence intermolecular interactions in the solid state. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.gov

Vibrational Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational analysis is typically performed at the same level of theory. hud.ac.uk This analysis serves two primary purposes: it confirms that the optimized structure is a stable minimum on the potential energy surface, and it predicts the molecule's infrared (IR) spectrum. nih.gov The calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular motions. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group, C=N and C=C stretching modes of the pyrazole ring, and various C-H bending and stretching modes of the tert-butyl and ring hydrogens. hud.ac.ukresearchgate.net The Potential Energy Distribution (PED) can be calculated to quantify the contribution of individual internal coordinates to each vibrational mode, allowing for unambiguous assignments. hud.ac.uk

Table 3: Predicted Characteristic Vibrational Frequencies from DFT

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O stretch 1690 - 1740
Pyrazole Ring C=N stretch 1550 - 1650
Pyrazole Ring C=C stretch 1450 - 1550
tert-Butyl C-H stretch (asymmetric) 2950 - 3000
tert-Butyl C-H stretch (symmetric) 2850 - 2900

Tautomerism Studies in Pyrazole Systems

Tautomerism is a fundamental characteristic of many pyrazole derivatives, influencing their structure, reactivity, and biological properties. nih.govencyclopedia.pub In pyrazole systems, the most common form is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For N-unsubstituted pyrazoles, this leads to an equilibrium between two tautomeric forms, which can complicate their chemical behavior.

The position of the tautomeric equilibrium is highly sensitive to several factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solid vs. solution). nih.govmdpi.com Electron-donating groups tend to increase the acidity of the pyrrole-like NH group. nih.gov In the solid state, one tautomer usually predominates, as seen in X-ray crystallography studies, while in solution, a dynamic equilibrium often exists, which can be studied using techniques like NMR spectroscopy. nih.govnih.gov For instance, in many tautomeric pyrazoles, the signals for C3 and C5 in ¹³C-NMR spectra may appear broadened or as averaged signals, indicating a rapid exchange between the tautomers in solution. nih.gov

Computational methods, alongside experimental techniques like NMR, are vital for studying tautomerism. nih.govnih.gov Theoretical calculations can predict the relative stabilities of different tautomers and the energy barriers for proton transfer. Studies have shown that water molecules can facilitate proton transfer between tautomers by lowering the energetic barriers through the formation of hydrogen-bonded bridges. nih.gov In the case of 1-substituted pyrazoles, such as this compound, the presence of the tert-butyl group at the N1 position prevents annular tautomerism, "fixing" the structure and simplifying its reactivity profile compared to N-unsubstituted analogs.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can quantify its reactivity and other properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity or chemical reactivity of compounds. nih.goveurasianjournals.com

Commonly used quantum chemical descriptors for pyrazole derivatives include:

HOMO and LUMO energies: As discussed, these relate to the molecule's ability to donate or accept electrons.

HOMO-LUMO gap (ΔE): A smaller gap generally implies higher reactivity. nih.gov

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors, calculated using methods like DFT, provide quantitative insights into the reactivity of pyrazole derivatives. nih.goveurasianjournals.com For example, QSAR models based on such descriptors have been successfully developed to predict the inhibitory activity of pyrazole derivatives against targets like the epidermal growth factor receptor (EGFR). nih.gov By correlating these calculated parameters with experimentally observed activities, researchers can predict the properties of new, unsynthesized compounds, thereby accelerating the process of drug discovery and materials design. eurasianjournals.com

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance in Reactivity Prediction
Ionization Potential (I) I ≈ -EHOMO Indicates the propensity to undergo electrophilic attack.
Electron Affinity (A) A ≈ -ELUMO Indicates the propensity to undergo nucleophilic attack.
Global Hardness (η) η = (I - A) / 2 Measures resistance to deformation of the electron cloud.
Global Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2 Describes the ability to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η) Quantifies the global electrophilic nature of a molecule.

Applications of 1 Tert Butyl 1h Pyrazole 5 Carbaldehyde in Advanced Chemical Synthesis

Building Blocks for Complex Molecular Structures

The unique combination of a stable heterocyclic ring, a reactive functional group, and a bulky substituent makes 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde an important building block. Pyrazole-carbaldehydes, in general, are recognized as versatile precursors for a variety of substituted heterocyclic systems. The aldehyde group can undergo numerous reactions, including oxidation, reduction, and condensation, to introduce new functionalities and construct larger molecular frameworks. The tert-butyl group on the nitrogen atom not only enhances solubility in organic solvents but can also direct the outcome of synthetic steps, ultimately allowing for the efficient construction of intricate molecular architectures.

The pyrazole (B372694) nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of pharmacological activities. Derivatives of pyrazole are known to exhibit anti-inflammatory, anticancer, antimicrobial, antiviral, and insecticidal properties. The carbaldehyde group on the pyrazole ring is a key handle for synthesizing libraries of compounds for drug discovery. For instance, it can be converted into Schiff bases, hydrazones, or other derivatives that are then tested for biological activity.

Research has demonstrated that pyrazole-based compounds are effective in targeting various biological pathways. The aldehyde functionality allows for the molecule to be elaborated into more complex structures designed to interact with specific biological targets. This strategic functionalization is central to modern drug design and the development of new therapeutic agents.

Table 1: Examples of Bioactive Pyrazole Derivatives and Their Applications

Compound Class Therapeutic Area Key Structural Feature
Diaryl-substituted pyrazoles Anti-inflammatory Celecoxib structural analogs
Pyrazole-phthalazine hybrids Antidiabetic (α-glucosidase inhibitors) Hybrid pharmacophore design
Imidazo[1,2-a]pyrazine derivatives Anticancer (Melanoma) Fused heterocyclic system
Fluoro-substituted pyrazoles Various (enhanced pharmacokinetics) Fluorine incorporation

This table illustrates the diversity of pharmaceutical applications stemming from the pyrazole core, a scaffold accessible from precursors like this compound.

The pyrazole ring is a common motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. The synthesis of these compounds often relies on the functionalization of pyrazole intermediates. This compound can serve as a precursor to active agrochemical ingredients. For example, derivatives synthesized from pyrazole carbaldehydes have been investigated as potent fungicidal agents.

The development of novel pesticides frequently involves creating analogs of known active compounds. The 1,5-diaryl pyrazole structure, for instance, is a platform for developing new antifungal agents for controlling crop diseases like peanut stem rot. The aldehyde group provides a convenient point for chemical modification to optimize activity, selectivity, and environmental stability.

Table 2: Application of Pyrazole Derivatives in Agrochemicals

Application Compound Type Reference Compound/Intermediate
Fungicide 1,5-Diaryl-pyrazole-3-formate analogs Pyraclostrobin intermediates
Fungicide Pyrazole-4-carbaldehyde derivatives 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Herbicide Pyrazole derivatives Cyhalofop-butyl intermediates

This table highlights the role of pyrazole structures, accessible from aldehyde precursors, in creating commercially significant agrochemicals.

Beyond life sciences, pyrazole derivatives are finding applications in materials science. Their stable aromatic structure and ability to coordinate with metal ions make them suitable for creating polymers, dyes, and functional materials. The aldehyde group of this compound can be used to anchor the pyrazole unit onto polymer backbones or other substrates. The resulting materials can exhibit interesting optical, electronic, or thermal properties. The tert-butyl group can improve the processability and solubility of these materials in common organic solvents, which is a significant advantage in the fabrication of advanced material devices.

Precursors for Heterocyclic Systems

The aldehyde group is a cornerstone functional group for the construction of new heterocyclic rings. Pyrazole-carboxaldehydes are well-established as versatile starting materials for synthesizing a wide range of pyrazole-substituted and fused heterocyclic systems. The electrophilic nature of the aldehyde carbon allows it to react with various nucleophiles, initiating cyclization cascades that lead to the formation of new rings.

This compound is an ideal precursor for synthesizing pyrazole-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These reactions typically involve the condensation of the aldehyde with a compound containing two nucleophilic sites, such as a 1,3-dicarbonyl compound in the presence of an amine or hydrazine (B178648). The resulting fused systems often possess unique biological activities and physicochemical properties.

Multicomponent reactions (MCRs) are a powerful tool in this context, where the pyrazole aldehyde can react with several other components in a single step to generate complex polycyclic structures. For example, a reaction involving a pyrazole carbaldehyde, an active methylene (B1212753) compound, and other reagents can lead to the formation of polyhydroquinoline derivatives bearing a pyrazole substituent.

The aldehyde functionality is crucial for building other nitrogen-containing heterocycles, including the medicinally important imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds. The typical synthesis of these systems involves a multicomponent reaction, often the Groebke–Blackburn–Bienaymé reaction, which condenses an amino-azine, an aldehyde, and an isocyanide. In this context, this compound can serve as the aldehyde component, leading to the formation of imidazo[1,2-a]azines substituted at the 3-position with the 1-(tert-butyl)-1H-pyrazol-5-yl group.

These fused heterocyclic systems are of significant interest due to their broad range of biological activities, including anticancer and antimicrobial properties. The ability to readily incorporate the pyrazole moiety into these complex scaffolds using the carbaldehyde as a linchpin highlights the synthetic utility of the title compound. Additionally, the aldehyde can be a precursor for forming tetrazole rings through reactions involving azides, further expanding the range of accessible nitrogen-rich heterocycles.

Ligands in Coordination Chemistry

The pyrazole moiety is a well-established N-heterocycle in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. The presence of the aldehyde function at the 5-position of this compound allows for its straightforward conversion into more complex, multidentate ligands, most commonly through Schiff base condensation. This reaction involves the aldehyde group reacting with primary amines to form an imine (–C=N–) linkage, thereby creating ligands with tailored electronic and steric properties. These Schiff base ligands, incorporating the pyrazole ring, are privileged structures in forming stable metal complexes.

The synthesis of metal complexes using ligands derived from this compound typically follows a two-step process. First, the pyrazole-carbaldehyde is reacted with a selected amine to form a Schiff base ligand. This ligand is then introduced to a solution of a metal salt (e.g., acetates, chlorides, or nitrates) to facilitate the coordination reaction. The resulting metal complexes are often stable crystalline solids that can be characterized using various spectroscopic and analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy.

The choice of the amine component in the Schiff base synthesis allows for the creation of ligands with different denticities (the number of donor atoms that can bind to the central metal ion) and donor atom types (e.g., N, O, S). For instance, condensation with a simple aniline (B41778) would yield a bidentate N,N-donor ligand, while reaction with 2-aminoethanol would produce a bidentate N,O-donor ligand. This versatility enables the synthesis of a diverse range of metal complexes with varying geometries and properties.

Below is a table summarizing representative metal complexes synthesized from pyrazole-based Schiff base ligands, analogous to those derivable from this compound.

Metal CenterLigand Type (Derived from Pyrazole-aldehyde)Ancillary LigandsResulting Complex GeometryReference
Copper(II)Bidentate N,N-donor Schiff baseChloride, ThiocyanateSquare Planar / Octahedral
Palladium(II)Bidentate N,N-donor Schiff baseChlorideSquare Planar
Zinc(II)Bidentate N,O-donor Schiff baseNoneTetrahedral
Iron(III)Bidentate N,N-donor Schiff baseChloride, WaterOctahedral
Cobalt(II)Bidentate N,N-donor Schiff baseChlorideOctahedral
Aluminum(III)Bidentate N,N-donor anilido-pyrazolateMethylTetrahedral

Pyrazole-based ligands exhibit a rich and varied coordination chemistry due to the multiple potential donor sites. Ligands derived from this compound can coordinate to metal centers in several distinct modes:

Monodentate Coordination: The ligand can bind to a single metal center through the pyridine-like nitrogen atom (N2) of the pyrazole ring. This is a common coordination mode for simple pyrazole derivatives.

Bidentate Chelation: Schiff base derivatives readily form a stable five- or six-membered chelate ring by coordinating to the metal center through the pyrazole N2 nitrogen and the nitrogen or oxygen atom of the imine side chain. This is the most common mode for ligands designed for catalysis and materials science.

Bridging Pyrazolate: Following deprotonation of the pyrazole N-H proton (in cases where the N1 position is not substituted, unlike the title compound), the resulting pyrazolate anion can bridge two metal centers. While the N1-tert-butyl group prevents this specific mode, related polynuclear structures are a significant feature of pyrazole chemistry, influencing magnetic and catalytic properties.

The bulky tert-butyl group on the N1 position of the pyrazole ring provides significant steric hindrance. This feature can be exploited to control the coordination environment around the metal center, potentially stabilizing lower coordination numbers, influencing the geometry of the complex, and preventing the formation of undesired polymeric structures.

Applications in Catalyst Development

The metal complexes derived from this compound are of significant interest in the field of homogeneous catalysis. The ability to systematically tune the steric and electronic properties of the ligand by modifying the Schiff base component allows for the optimization of catalyst performance for specific chemical transformations.

Research has shown that palladium complexes featuring pyrazole-based ligands are effective catalysts for C-H bond functionalization and cross-coupling reactions, such as the Mizoroki-Heck and Buchwald-Hartwig amination reactions. The pyrazole ligand plays a crucial role in stabilizing the active palladium species and modulating its reactivity.

Furthermore, complexes of other transition metals with pyrazole-derived ligands have demonstrated catalytic activity in a range of reactions. For example, aluminum complexes have been investigated for the ring-opening polymerization of cyclic esters like ε-caprolactone. Copper and iron complexes have shown promise in oxidation catalysis, mimicking the active sites of catecholase enzymes. The robust and tunable nature of these pyrazole-based coordination compounds makes them highly attractive platforms for the development of next-generation catalysts.

The table below highlights several catalytic applications demonstrated by metal complexes with pyrazole-type ligands.

Metal Complex TypeCatalytic ReactionKey Research FindingsReference
Palladium-PyrazoleC-H Acetoxylation / ArylationDemonstrates high activity and stability for C-H functionalization, with ligand modifications tuning catalyst performance.
Palladium-Phosphine/PyrazoleBuchwald-Hartwig AminationActive for C-N bond formation, offering a sustainable approach to synthesizing anilines.
Aluminum-Anilido-PyrazolateRing-Opening Polymerization of ε-caprolactoneActive catalysts for producing biodegradable polyesters.
Iron/Copper-Pyrazole Schiff BaseCatecholase Mimicry (Oxidation)Catalytically active in the oxidation of catechols to quinones.
Manganese/Cadmium-Pyrazole CarboxylatePhotocatalytic Dye DegradationCoordination polymers show excellent photocatalytic activity for degrading methylene blue under visible light.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research. mdpi.comnih.gov For 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, future efforts are anticipated to focus on greener and more efficient synthetic protocols. Conventional methods, while effective, often rely on harsh reagents and multi-step procedures.

Emerging research in green chemistry highlights the potential for one-pot, multi-component reactions to construct complex heterocyclic systems with high atom economy. nih.govresearchgate.net The development of novel catalysts, such as modified layered double hydroxides or ionic liquids, could facilitate the synthesis of pyrazole-5-carbaldehydes under milder conditions, potentially using environmentally benign solvents like water or ethanol (B145695). nih.govresearchgate.net Furthermore, the application of visible-light-promoted synthesis could offer a catalyst-free and cost-effective alternative for producing pyrazole derivatives. acs.org The exploration of late-stage C-H functionalization techniques also presents a promising avenue for the direct introduction of the aldehyde group onto a pre-formed 1-tert-butyl-1H-pyrazole core, thereby reducing the number of synthetic steps. acs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, atom economy.Design of novel reaction cascades combining simple starting materials.
Novel Catalysis Milder reaction conditions, enhanced selectivity, catalyst recyclability.Development of heterogeneous or nano-catalysts for improved performance. nih.gov
Green Solvents Reduced environmental impact, improved safety profile.Optimization of reaction conditions in water, ethanol, or other benign media. nih.gov
Photoredox Catalysis Use of visible light as a renewable energy source, mild reaction conditions.Exploration of catalyst-free or metal-free photocatalytic formylation. acs.org
Late-Stage C-H Functionalization Increased synthetic efficiency, access to novel derivatives.Development of regioselective C-H formylation methods for pyrazoles. acs.org

Exploration of New Reactivity Profiles and Transformations

The aldehyde group of this compound is a versatile handle for a plethora of chemical transformations. While standard reactions such as oxidation to the corresponding carboxylic acid and reduction to the alcohol are well-established, there is considerable scope for exploring novel reactivity.

Pyrazole C-3/C-5 carbaldehydes are valuable precursors for constructing fused and linked heterocyclic systems through various organic transformations. bohrium.comresearchgate.net Future research could delve into cycloaddition reactions, such as the aza-Diels-Alder reaction, using imines derived from this compound to generate complex polycyclic structures. researchgate.net The development of stereoselective transformations of the aldehyde group would also be of significant interest, providing access to chiral pyrazole-containing molecules. Moreover, the compound can serve as a key intermediate in the synthesis of pyrazole-based Schiff bases, which can be further utilized to create metal complexes with potential catalytic or material applications. researchgate.net

Advanced Materials Applications of Derived Compounds

The unique structural and electronic properties of the pyrazole ring make it an attractive component for advanced materials. nih.gov Derivatives of this compound could be explored for applications in materials science, including the development of novel ligands for metal-organic frameworks (MOFs), fluorescent materials, and liquid crystals.

The incorporation of the pyrazole moiety into larger conjugated systems, accessible through transformations of the aldehyde group, could lead to materials with interesting photophysical properties. For instance, condensation reactions with suitable aromatic amines could yield Schiff bases that may exhibit fluorescence or serve as chemosensors. The tert-butyl group can enhance solubility and influence the packing of molecules in the solid state, which is a crucial factor in the design of organic electronic materials.

Further Computational and Theoretical Investigations

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. eurasianjournals.comeurasianjournals.com For this compound, density functional theory (DFT) calculations can be employed to investigate its molecular geometry, vibrational frequencies, and electronic structure. researchgate.net Such studies can provide insights into the compound's reactivity, helping to rationalize experimental observations and guide the design of new reactions.

Theoretical calculations can also be used to predict the properties of derived compounds. For example, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectra of potential dyes or fluorescent probes synthesized from this compound. Molecular dynamics simulations could be employed to study the conformational behavior of larger molecules incorporating this pyrazole unit, which is particularly relevant for understanding interactions with biological targets or for predicting the bulk properties of materials.

Structure-Activity Relationship Studies in Derived Bioactive Compounds

Pyrazole derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core. nih.gov this compound is a valuable starting material for the synthesis of libraries of compounds for biological screening. The aldehyde functionality allows for the facile introduction of a wide range of substituents, enabling systematic structure-activity relationship (SAR) studies. nih.govresearchgate.net

Derivatives such as pyrazole-based Schiff bases, amides, and other heterocyclic systems have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netnih.govresearchgate.net Future research will likely focus on the synthesis of novel series of compounds derived from this compound and their evaluation against various biological targets. The bulky tert-butyl group can play a crucial role in modulating the pharmacokinetic properties of these derivatives, potentially improving their metabolic stability and oral bioavailability. Computational docking studies can be used in conjunction with experimental screening to understand the binding modes of these compounds to their target proteins and to guide the design of more potent and selective inhibitors. rsc.org

Compound ClassPotential Biological ActivityRationale for Future Study
Schiff Bases Antimicrobial, Anticancer researchgate.netnih.govFacile synthesis allows for diverse library creation for SAR.
Amides/Thioamides Anticancer, Enzyme Inhibition researchgate.netnih.govPotential to form key interactions with biological targets.
Fused Heterocycles Various Therapeutic Areas bohrium.comresearchgate.netRigidified structures can lead to enhanced potency and selectivity.
Metal Complexes Antimicrobial, AnticancerUnique geometries and electronic properties can offer novel mechanisms of action.

Q & A

Q. What are the established synthetic routes for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , a method widely used for introducing aldehyde groups into aromatic systems. For example, similar pyrazole carbaldehydes are prepared by reacting 1-aryl-pyrazol-5(4H)-ones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Key steps include:

  • Ring formation : Constructing the pyrazole core using hydrazine derivatives and diketones.
  • Functionalization : Introducing the tert-butyl group via alkylation and the aldehyde group via formylation.
  • Purification : Chromatography or recrystallization to isolate the product.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butyl at N1, aldehyde at C5) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C9_9H13_{13}N2_2O, MW 165.22 g/mol).
  • Infrared (IR) Spectroscopy : Detection of aldehyde C=O stretching (~1700 cm⁻¹) and tert-butyl C-H vibrations .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, temperature) impact the yield and purity of this compound?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution during aldehyde introduction but may require rigorous drying to avoid side reactions .
  • Temperature : Elevated temperatures accelerate formylation but risk decomposition; optimal ranges are 80–100°C for Vilsmeier-Haack reactions .
  • pH : Acidic conditions stabilize intermediates but may protonate the pyrazole ring, altering reactivity. Neutral to mildly acidic buffers are recommended for post-synthesis workup .

Q. What strategies improve regioselectivity in derivatizing the pyrazole ring?

  • Steric Effects : The bulky tert-butyl group at N1 directs electrophilic attacks to the less hindered C5 position .
  • Electronic Effects : Electron-withdrawing groups (e.g., aldehydes) deactivate adjacent positions, favoring substitutions at meta or para sites relative to the aldehyde .
  • Catalytic Modulation : Transition metal catalysts (e.g., Pd) can enable cross-coupling reactions at specific positions without disrupting the tert-butyl group .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods .
  • Cytotoxicity Screening : Employ cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT or ATP-luminescence assays .
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varied substituents (e.g., chloro, phenyl) to identify key pharmacophores .

Data Analysis & Method Optimization

Q. How can contradictions in biological activity data across studies be resolved?

  • Control for Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize experimental noise .
  • Substituent-Specific Effects : Analyze how minor structural changes (e.g., ethyl vs. methyl at C3) alter bioactivity. For instance, chloro and ethyl groups in pyrazole derivatives enhance cytotoxicity compared to methyl analogs .
  • Computational Modeling : Use molecular docking to predict binding affinities and validate discrepancies between in vitro and in silico results .

Q. What computational tools aid in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent choice for crystallization) .

Comparative Analysis of Derivatives

Derivative Key Substituents Biological Activity Reference
5-Chloro-3-ethyl-1-phenyl derivativeCl (C5), ethyl (C3), phenyl (N1)Enhanced cytotoxicity
1-Methyl-5-phenyl derivativeMethyl (N1), phenyl (C5)Moderate enzyme inhibition
tert-Butyl-carbamate analogtert-butyl (N1), carbamate (C4)Potential kinase inhibition

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